

Spectroscopic Profile of 4,4,4-Trifluorocrotonic Acid: A Technical Guide

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Compound of Interest

Compound Name: *4,4,4-Trifluorocrotonic acid*

Cat. No.: *B1336202*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4,4-Trifluorocrotonic acid**, a valuable fluorinated building block in organic synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **4,4,4-Trifluorocrotonic acid** by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the vinyl protons and the acidic proton of the carboxylic acid.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12-13	Singlet (broad)	-	-COOH
~7.0-7.2	Doublet of Quartets	~16 Hz, ~7 Hz	H-3
~6.0-6.2	Doublet	~16 Hz	H-2

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. Due to coupling with fluorine, the signals for the carbons near the trifluoromethyl group are expected to appear as quartets.[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~170	Singlet	-	C-1 (C=O)
~135	Quartet	~6 Hz	C-3
~125	Quartet	~275 Hz	C-4 (CF_3)
~120	Singlet	-	C-2

Predicted ^{19}F NMR Data

The ^{19}F NMR spectrum is a key identifier for fluorinated compounds and is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[2][3][4]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ -65 to -75	Doublet	~7 Hz	$-\text{CF}_3$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] The spectrum of **4,4,4-Trifluorocrotonic acid** is expected to exhibit characteristic absorption bands for the carboxylic acid and the carbon-fluorine bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid) [7]
1690-1720	Strong	C=O stretch (Carboxylic Acid) [7][8]
1640-1680	Medium	C=C stretch (Alkene)[8]
1100-1300	Strong	C-F stretch[9]
910-950	Medium	O-H bend (Carboxylic Acid)[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[10][11][12]

m/z	Relative Intensity	Assignment
140	Moderate	[M] ⁺ (Molecular Ion)
123	Low	[M-OH] ⁺
95	High	[M-COOH] ⁺
69	Very High	[CF ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for **4,4,4-Trifluorocrotonic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4,4,4-Trifluorocrotonic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrument Setup: The spectra should be acquired on a spectrometer with a minimum frequency of 400 MHz for ^1H NMR.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for carbons not coupled to fluorine. A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- ^{19}F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. A common reference standard for ^{19}F NMR is CFCl_3 (0 ppm).[\[13\]](#)[\[14\]](#)
- Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

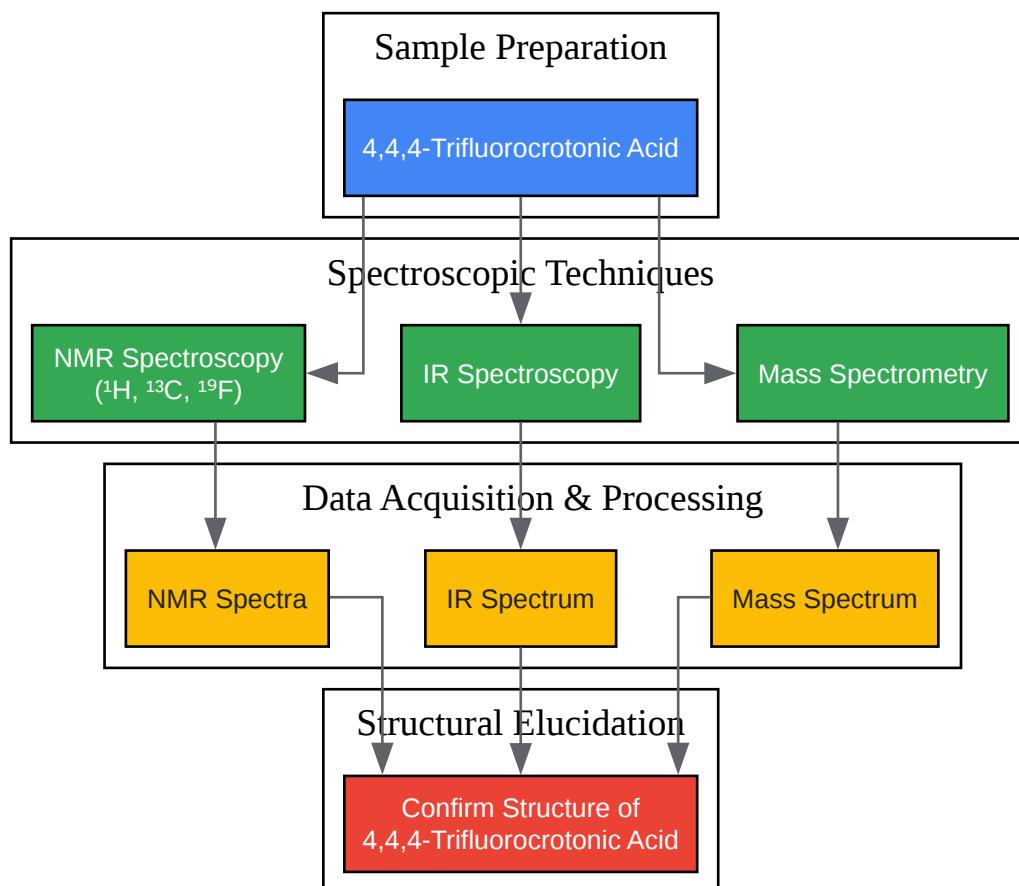
- Sample Preparation (Solid): If the sample is a solid, a KBr pellet or a thin film can be prepared. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For a thin film, the solid is dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[\[15\]](#)
- Sample Preparation (Liquid): If the sample is a liquid, a drop can be placed between two salt plates to create a thin film.[\[16\]](#)
- Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **4,4,4-Trifluorocrotonic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile).[17]
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds.[10][18] For less volatile samples, Electrospray Ionization (ESI) can be used.[11]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12]
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

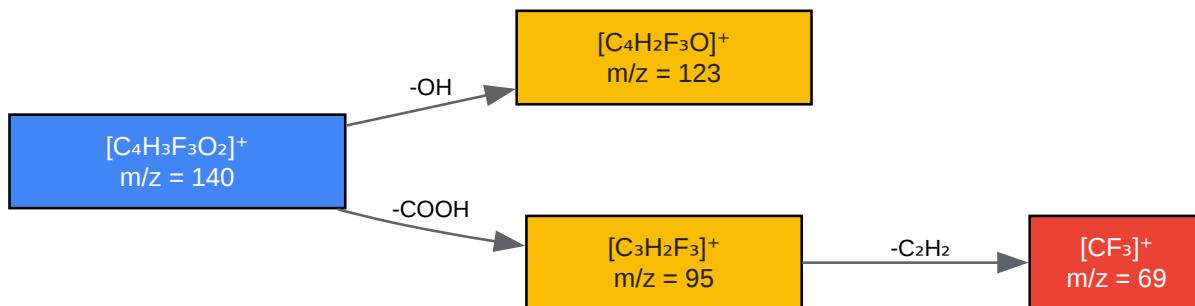
Spectroscopic Analysis Workflow



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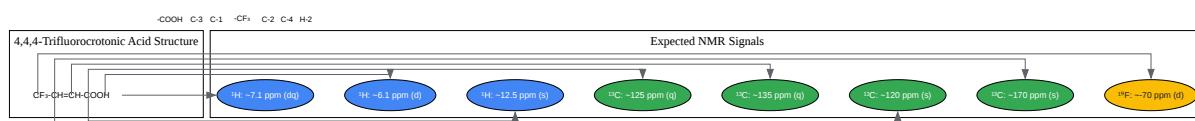
Caption: General workflow for the spectroscopic analysis of an organic compound.

Key Mass Spectrometry Fragmentation

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Caption: Expected key fragmentation pathways for **4,4,4-Trifluorocrotonic acid**.

NMR Structural Correlations

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Caption: Key structural features and their expected NMR chemical shifts.

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